Sub-Nanomolar Biochemical Potency and Exceptional Selectivity Window
CHIR-98014 achieves sub-nanomolar inhibition of both GSK-3 isoforms with IC₅₀ values of 0.65 nM (GSK-3α) and 0.58 nM (GSK-3β), and a Ki of 0.87 nM for human GSK-3β [1]. This potency is coupled with a selectivity window of 500- to >10,000-fold against a panel of 20 other kinases, including its closest structural homologs Cdc2 (IC₅₀ = 3,700 nM) and ERK2 (IC₅₀ > 10,000 nM) [1]. In contrast, the widely used analog CHIR-99021 exhibits approximately 10- to 20-fold lower potency against the GSK-3 isoforms (GSK-3α IC₅₀ = 10 nM; GSK-3β IC₅₀ = 6.7 nM) . This difference in biochemical potency and selectivity defines a unique molecular signature that translates to distinct biological outcomes.
| Evidence Dimension | Biochemical potency and kinase selectivity |
|---|---|
| Target Compound Data | GSK-3α IC₅₀ = 0.65 nM, GSK-3β IC₅₀ = 0.58 nM, Ki = 0.87 nM; Cdc2 IC₅₀ = 3,700 nM; ERK2 IC₅₀ > 10,000 nM |
| Comparator Or Baseline | CHIR-99021: GSK-3α IC₅₀ = 10 nM, GSK-3β IC₅₀ = 6.7 nM |
| Quantified Difference | CHIR-98014 is ~15-fold more potent against GSK-3α and ~11-fold more potent against GSK-3β compared to CHIR-99021. |
| Conditions | Cell-free biochemical assays using recombinant human kinases. |
Why This Matters
Higher potency translates to lower required working concentrations, which can reduce off-target effects and cellular toxicity; the exceptional selectivity minimizes confounding biology from kinase cross-inhibition.
- [1] Ring, D. B. et al. (2003). Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes, 52(3), 588-595. PMID: 12606497. View Source
